5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene

Description

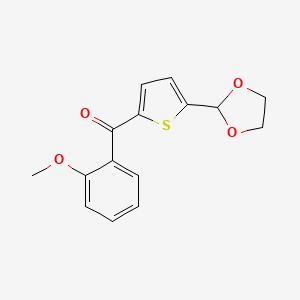

Chemical Structure and Properties 5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene (CAS: 898773-08-5) is a thiophene derivative featuring a 1,3-dioxolane ring at the 5-position and a 2-methoxybenzoyl group at the 2-position of the thiophene core. Its molecular formula is C₁₅H₁₄O₄S, with a molecular weight of 290.34 g/mol . The dioxolane moiety enhances stability under basic conditions but renders the compound acid-labile, typical of acetal-protected functionalities.

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4S/c1-17-11-5-3-2-4-10(11)14(16)12-6-7-13(20-12)15-18-8-9-19-15/h2-7,15H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKBIAMKKAQESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641919 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-08-5 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene typically involves the following steps:

Formation of the Dioxolane Ring: This can be achieved by reacting an appropriate diol with an aldehyde or ketone under acidic conditions.

Thiophene Ring Formation: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone.

Substitution Reactions: The methoxybenzoyl group can be introduced through Friedel-Crafts acylation using methoxybenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Alcohols or hydrocarbons, depending on the reduction target.

Substitution: Various substituted thiophenes with different functional groups.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Materials Science:

Biology and Medicine

Pharmaceuticals: Potential use as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

Industry

Chemical Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action for compounds like 5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene would depend on its specific application. For instance, in pharmaceuticals, it might interact with specific enzymes or receptors, modulating biological pathways. In materials science, its electronic properties would be of primary interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of 5-(1,3-dioxolan-2-yl)-2-aroylthiophenes, where the aroyl substituent varies in position and functional groups. Key comparisons include:

Physicochemical and Reactivity Differences

- Polarity and Solubility: The 2-methoxy group in the target compound increases polarity compared to methyl or fluorine substituents, enhancing solubility in polar solvents like ethanol or DMSO. In contrast, derivatives with hexyloxy (e.g., 5-(1,3-Dioxolan-2-yl)-2-(4-hexyloxybenzoyl)thiophene, C₂₀H₂₄O₄S) exhibit higher lipophilicity, favoring organic phase partitioning .

- Stability : Acetal-protected compounds like the target are stable under basic conditions but hydrolyze in acidic media. Trifluoromethyl or fluorine substituents (e.g., ) confer additional hydrolytic resistance due to electron-withdrawing effects.

- Synthetic Utility : The dioxolane ring serves as a protecting group for ketones or aldehydes during multi-step syntheses. For example, boronic acid coupling (as in ) is feasible with halogenated analogs (e.g., 2-bromo or 4-iodo derivatives, ) for Suzuki-Miyaura reactions .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-(2-methoxybenzoyl)thiophene is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with a dioxolane and a methoxybenzoyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C15H14O4S

- Molecular Weight : 290.33 g/mol

- CAS Number : 898773-08-5

The presence of both dioxolane and methoxybenzoyl functionalities suggests that this compound may exhibit diverse biological activities, potentially acting as a scaffold for drug discovery.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The structural features may confer antioxidant properties, protecting cells from oxidative stress.

Biological Activities

Research has indicated that compounds similar to this compound exhibit several biological activities:

- Antimicrobial Activity : Some studies suggest that thiophene derivatives possess antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell growth through apoptosis induction.

Antimicrobial Study

A study evaluated the antimicrobial activity of thiophene derivatives, including compounds structurally related to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Compound | Activity (Zone of Inhibition) | Pathogen Tested |

|---|---|---|

| Derivative A | 15 mm | E. coli |

| Derivative B | 20 mm | S. aureus |

| This compound | 18 mm | P. aeruginosa |

Anticancer Research

In vitro studies have demonstrated that thiophene-based compounds can induce apoptosis in cancer cell lines. For instance:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 12 µM for the compound compared to 25 µM for standard chemotherapy agents.

This indicates a higher efficacy of the compound in inducing cell death compared to traditional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.